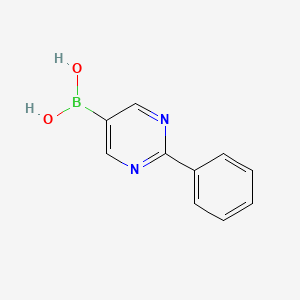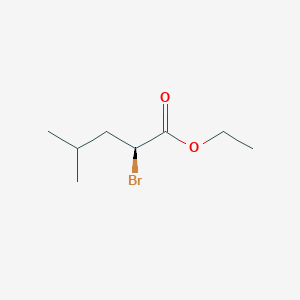
Ethyl(S)-2-bromo-4-methylpentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(S)-2-bromo-4-methylpentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a bromine atom, and a methyl group attached to a pentanoate backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(S)-2-bromo-4-methylpentanoate typically involves the esterification of 2-bromo-4-methylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.
Major Products Formed:
Substitution: Depending on the nucleophile, products such as 2-hydroxy-4-methylpentanoate or 2-amino-4-methylpentanoate can be formed.
Reduction: 2-bromo-4-methylpentanol.
Hydrolysis: 2-bromo-4-methylpentanoic acid and ethanol.
科学的研究の応用
Ethyl(S)-2-bromo-4-methylpentanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study the effects of brominated esters on biological systems, including their potential as enzyme inhibitors.
Material Science: It may be used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of Ethyl(S)-2-bromo-4-methylpentanoate involves its interaction with nucleophiles due to the presence of the electrophilic bromine atom. This makes it a useful reagent in substitution reactions. Additionally, the ester group can undergo hydrolysis or reduction, leading to the formation of various products that can participate in further chemical reactions.
類似化合物との比較
Ethyl 2-bromo-4-methylbutanoate: Similar structure but with a shorter carbon chain.
Methyl 2-bromo-4-methylpentanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-chloro-4-methylpentanoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: Ethyl(S)-2-bromo-4-methylpentanoate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro analogs. The specific stereochemistry (S-configuration) also adds to its uniqueness, potentially leading to different biological activities compared to its racemic or R-configured counterparts.
特性
分子式 |
C8H15BrO2 |
|---|---|
分子量 |
223.11 g/mol |
IUPAC名 |
ethyl (2S)-2-bromo-4-methylpentanoate |
InChI |
InChI=1S/C8H15BrO2/c1-4-11-8(10)7(9)5-6(2)3/h6-7H,4-5H2,1-3H3/t7-/m0/s1 |
InChIキー |
CRWZYCOQBIFGSL-ZETCQYMHSA-N |
異性体SMILES |
CCOC(=O)[C@H](CC(C)C)Br |
正規SMILES |
CCOC(=O)C(CC(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


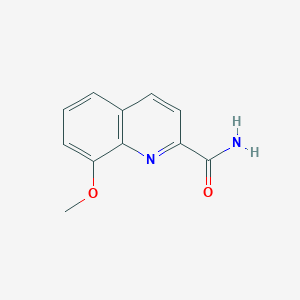
![[1,2,5]Selenadiazolo[3,4-d]pyrimidine](/img/structure/B13116480.png)
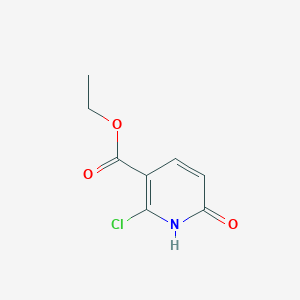
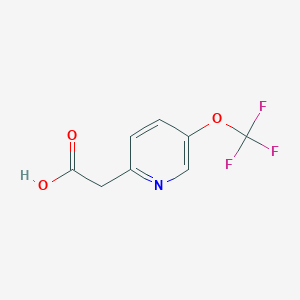
![2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13116501.png)
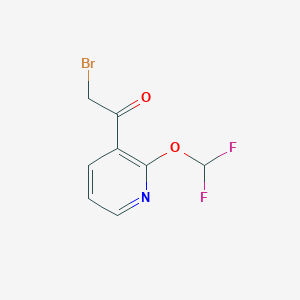
![3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B13116508.png)
![4-Thioxo-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B13116510.png)
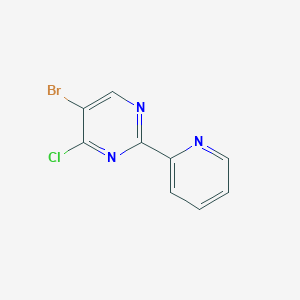
![N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine](/img/structure/B13116523.png)
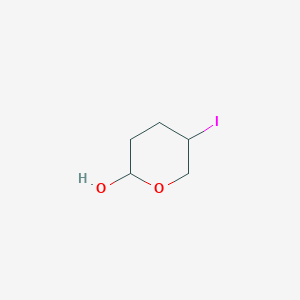
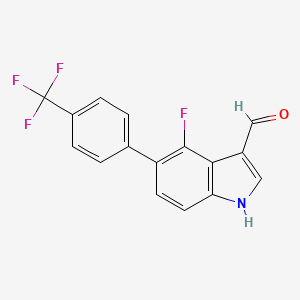
![2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13116549.png)
